Methyl 2,6-difluoro-4-hydroxybenzoate
Overview
Description
“Methyl 2,6-difluoro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 194938-88-0 . It has a molecular weight of 188.13 . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H6F2O3 . The InChI Code is 1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 294.5±40.0 °C at 760 mmHg .Scientific Research Applications
Crystal Structure and Molecular Determinants
Methyl 4-hydroxybenzoate, a compound related to Methyl 2,6-difluoro-4-hydroxybenzoate, has been studied for its crystal structure and pharmaceutical activity. Using X-ray crystallography and computational methods, researchers determined its 3D framework via extensive hydrogen bonding. This study contributes to understanding the molecular determinants of the pharmaceutical activity of such compounds (Sharfalddin et al., 2020).
Hydroxylation and Dehalogenation Mechanism
The hydroxylation of related compounds by enzymes, such as p-hydroxybenzoate hydroxylase, has been studied. This research provides insights into the regiospecificity of hydroxylation and the mechanism of oxygenolytic dehalogenation, which are fundamental to understanding the chemical behavior of this compound (Van der Bolt et al., 1997).
Medicinal Chemistry and Fluorescence Probes
Studies on the fluorescence and metal interaction properties of hydroxybenzoate derivatives highlight their potential in medicinal chemistry. This research is crucial in the design of fluorescence probes, contributing to the broader understanding of compounds like this compound (Gülcan et al., 2022).
PET Imaging Agent Development
This compound derivatives have been synthesized for potential use as PET imaging agents in cancer diagnosis. This demonstrates the relevance of such compounds in advanced medical imaging technologies (Wang et al., 2013).
Metabolism in Human Liver
Parabens, closely related to this compound, undergo metabolism in the human liver through processes like esterase hydrolysis and glucuronidation. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of related compounds (Abbas et al., 2010).
Electrophoretic Analysis
Methyl 4-hydroxybenzoate, along with its derivatives, has been analyzed using techniques like microemulsion electrokinetic chromatography. These methods are essential for determining the composition and purity of compounds similar to this compound (Mahuzier et al., 2001).
Photodegradation Studies
Research on the photodegradation of parabens, which are structurally similar to this compound, reveals important insights into environmental interactions and degradation pathways of these compounds (Gmurek et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can be involved in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known that the compound can be involved in suzuki–miyaura coupling, which is a key process in organic synthesis .
Biochemical Analysis
Biochemical Properties
Methyl 2,6-difluoro-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of aromatic compounds. This interaction involves the binding of this compound to the active site of the enzyme, leading to the formation of a quinonoid intermediate . Additionally, this compound can serve as a substrate for various hydroxylation reactions, resulting in the release of fluoride ions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the metabolism of aromatic compounds, leading to changes in the levels of metabolites and alterations in metabolic flux . Furthermore, this compound can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing gene expression and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of enzymes such as p-hydroxybenzoate hydroxylase, leading to the formation of a quinonoid intermediate and the release of fluoride ions . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as p-hydroxybenzoate hydroxylase, leading to the hydroxylation of the aromatic ring and the release of fluoride ions . This compound can also affect metabolic flux by altering the levels of key metabolites and influencing the activity of enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .
properties
IUPAC Name |
methyl 2,6-difluoro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVGRBTXDTZVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622354 | |
Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194938-88-0 | |
Record name | Methyl 2,6-difluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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